L-Tyrosine (disodium) is the disodium salt form of the proteinogenic aromatic amino acid L-tyrosine, characterized by deprotonation of both the carboxyl and phenolic hydroxyl groups and subsequent neutralization with sodium ions. This ionic modification confers dramatically enhanced aqueous solubility compared to the free amino acid.
Molecular FormulaC9H11NNa2O3
Molecular Weight227.17 g/mol
Cat. No.B12391484
⚠ Attention: For research use only. Not for human or veterinary use.
L-Tyrosine Disodium: High-Solubility Amino Acid Salt for Bioprocessing and Parenteral Formulations
L-Tyrosine (disodium) is the disodium salt form of the proteinogenic aromatic amino acid L-tyrosine, characterized by deprotonation of both the carboxyl and phenolic hydroxyl groups and subsequent neutralization with sodium ions . This ionic modification confers dramatically enhanced aqueous solubility compared to the free amino acid [1]. The compound is primarily employed as a highly soluble tyrosine source in chemically defined cell culture media and concentrated nutrient feeds for biopharmaceutical manufacturing, as well as a key component in specialized parenteral nutrition formulations [2]. Its chemical formula is C₉H₉NNa₂O₃ (anhydrous basis) with a molecular weight of 225.15 g/mol; the dihydrate form (CAS 122666-87-9) is also commercially prevalent and offers additional handling stability .
Why L-Tyrosine Disodium Cannot Be Replaced by Generic L-Tyrosine in Aqueous Bioprocesses
Substitution of L-tyrosine disodium with standard L-tyrosine is fundamentally impractical in aqueous bioprocessing due to a solubility differential exceeding two orders of magnitude . Native L-tyrosine is classified as practically insoluble in water at neutral pH, which precludes its use in concentrated liquid media, feeds, and parenteral solutions without risking precipitation, inconsistent nutrient delivery, and filter fouling . In contrast, the disodium salt achieves aqueous solubility of approximately 100 mg/mL, enabling the preparation of high-concentration stock solutions essential for high-density fed-batch and perfusion mammalian cell cultures [1]. Furthermore, alternative soluble derivatives such as N-acetyl-L-tyrosine, while offering improved solubility over the free amino acid, introduce additional metabolic conversion requirements (deacetylation) and may not provide the same direct bioavailability of free tyrosine upon dissolution [2]. The disodium salt thus represents a unique intersection of high solubility and immediate metabolic availability, critical for reproducible, high-yield biomanufacturing.
Target Compound
L-Tyrosine Disodium – high aqueous solubility; immediate free tyrosine upon dissolution
Enables concentrated neutral pH feeds without precipitation
Substitute A: Free L-Tyrosine
Insoluble in water at neutral pH; may precipitate and cause filtration issues
Solubility differential may render direct replacement impractical
Substitute B: N-Acetyl-L-Tyrosine
Requires enzymatic deacetylation; metabolic conversion step may limit immediate availability
Immediate tyrosine release profile may differ; formulation context review recommended
[2] Teng, X. F., et al. (2012). Mechanism of nasal absorption of drugs. II: Absorption of L-tyrosine and the effect of structural modification on its absorption. Journal of Pharmaceutical Sciences, 81(1), 56-60. View Source
L-Tyrosine Disodium: Comparative Performance Data for Scientific and Procurement Decisions
Aqueous Solubility of L-Tyrosine Disodium vs. Free L-Tyrosine
L-Tyrosine disodium demonstrates aqueous solubility of 100 mg/mL, whereas the free base form, L-tyrosine, is reported as insoluble in water under standard conditions. This represents a solubility enhancement of several orders of magnitude, eliminating precipitation issues in concentrated media [1].
Reported at ambient temperature; confirm with specific media composition
SolubilityFormulationCell Culture
Evidence Dimension
Aqueous Solubility
Target Compound Data
100 mg/mL (444.15 mM) in H₂O
Comparator Or Baseline
L-Tyrosine: Insoluble in H₂O
Quantified Difference
>100 mg/mL (from insoluble to highly soluble)
Conditions
Ambient temperature (20-25°C), aqueous solution
Why This Matters
This solubility differential is the primary driver for selecting the disodium salt in any aqueous formulation, preventing precipitation and ensuring consistent nutrient delivery.
Concentrated Feed Compatibility: Precipitation Threshold of L-Tyrosine Disodium
In fed-batch bioprocesses, L-tyrosine disodium salt enables the preparation of neutral pH feeds at concentrations that would cause immediate precipitation with free L-tyrosine. However, empirical observations indicate that concentrations of tyrosine disodium salt exceeding 1 g/L in feeds can still induce precipitation, primarily through co-precipitation mechanisms with other amino acids [1]. This defines a practical upper limit for feed formulation.
Precipitation ThresholdReported
>1 g/L may induce co-precipitation in feeds
Feed formulation should review concentration limits to avoid instability
Empirical observation in mammalian cell culture feeds
Fed-batchPrecipitationBioprocessing
Evidence Dimension
Precipitation Threshold in Feeds
Target Compound Data
Precipitation observed >1 g/L
Comparator Or Baseline
L-Tyrosine: Precipitation at all concentrations
Quantified Difference
Operational window up to 1 g/L vs. zero window
Conditions
Concentrated nutrient feed for mammalian cell culture at neutral pH
Why This Matters
Understanding this precipitation threshold is critical for optimizing feed formulation to avoid media instability and ensure consistent process performance.
Fed-batchPrecipitationBioprocessing
[1] Cell Culture Dish. (2019). Innovative Chemicals for Process Intensification in Cell Culture Media. View Source
Comparative Bioavailability: L-Tyrosine Disodium vs. N-Acetyl-L-Tyrosine
N-acetyl-L-tyrosine (NAT) is a common soluble alternative to L-tyrosine disodium in parenteral nutrition. However, studies on nasal absorption models reveal that NAT exhibits a partition coefficient and absorption rate similar to those of free L-tyrosine, suggesting that acetylation does not significantly enhance permeation [1]. Furthermore, NAT requires enzymatic deacetylation in vivo to release free tyrosine, introducing a metabolic conversion step that may limit bioavailability, particularly in patients with impaired renal function [2]. In contrast, L-tyrosine disodium dissociates to release free tyrosine directly, bypassing this conversion requirement.
Metabolic ActivationClass-level inference
Direct free tyrosine vs NAT requires deacetylation
Disodium salt provides immediate bioavailability; prodrug forms introduce conversion step
Metabolic conversion context may vary; review in vivo model conditions
BioavailabilityProdrugParenteral Nutrition
Evidence Dimension
Metabolic Activation Requirement
Target Compound Data
Direct dissociation to free tyrosine upon dissolution
Comparator Or Baseline
N-Acetyl-L-Tyrosine: Requires deacetylation by acylase I
Quantified Difference
Qualitative difference in metabolic pathway
Conditions
In vivo administration (parenteral or oral)
Why This Matters
For formulations where immediate and complete tyrosine availability is paramount, the disodium salt offers a direct bioavailability advantage over prodrug forms like NAT.
BioavailabilityProdrugParenteral Nutrition
[1] Teng, X. F., et al. (2012). Mechanism of nasal absorption of drugs. II: Absorption of L-tyrosine and the effect of structural modification on its absorption. Journal of Pharmaceutical Sciences, 81(1), 56-60. View Source
[2] Fürst, P. (2000). Old and new substrates in clinical nutrition. The Journal of Nutrition, 130(5), 1391S-1395S. View Source
Pharmaceutical-Grade Purity and Endotoxin Control for cGMP Manufacturing
Commercial GMP-grade L-tyrosine disodium dihydrate is manufactured under ICH-Q7 cGMP conditions with stringent control of trace metals, endotoxins, residual solvents, and oxidative impurities [1]. This high-purity profile is critical for minimizing process variability in biopharmaceutical manufacturing. In contrast, generic research-grade L-tyrosine may not be subject to the same purity specifications, potentially introducing contaminants that negatively impact cell growth, productivity, and product quality attributes such as glycosylation profiles and charge variants [1].
Purity & EndotoxinReported
GMP-grade: low endotoxin, metals, bioburden
Procurement for regulated bioprocesses should verify grade-specific specifications
Research-grade may lack impurity controls; review COA
Research-grade L-tyrosine or L-tyrosine disodium: Purity typically ≥95-98%, but endotoxin/metals not controlled
Quantified Difference
Qualitative difference in quality assurance
Conditions
cGMP manufacturing for biopharmaceutical applications
Why This Matters
For procurement in regulated biopharmaceutical manufacturing, GMP-grade material is essential to ensure batch-to-batch consistency and compliance with regulatory expectations.
pH and Osmolarity Impact in Parenteral Nutrition Formulations
The inclusion of L-tyrosine disodium in total parenteral nutrition (TPN) formulations directly impacts the final solution's pH and osmolarity due to the sodium counterions. A patent for TPN formulations notes that achieving normal plasma tyrosine concentrations in pediatric patients required the addition of a soluble tyrosine source such as N-acetyl-L-tyrosine or a dipeptide [1]. The selection of tyrosine source, therefore, is not merely a matter of solubility but also of formulation compatibility and electrolyte balance. The disodium salt contributes additional sodium load compared to neutral prodrugs, a factor that must be accounted for in clinical nutrition design [2].
Electrolyte ImpactClass-level inference
Adds Na⁺ load; alkaline pH in solution
Formulation compatibility requires evaluation of sodium balance and pH adjustment
Relevant for parenteral admixture design; electrolyte review recommended
Parenteral NutritionTPNFormulation
Evidence Dimension
Electrolyte Contribution and pH Impact
Target Compound Data
Adds 2 moles Na⁺ per mole tyrosine; alkaline pH in solution
Comparator Or Baseline
N-Acetyl-L-Tyrosine: No added sodium; near-neutral pH
Quantified Difference
Qualitative difference in formulation parameters
Conditions
Parenteral nutrition solution formulation
Why This Matters
Formulators must consider the sodium load and pH shift when selecting L-tyrosine disodium for TPN, as it may necessitate adjustments to the overall electrolyte composition.
Parenteral NutritionTPNFormulation
[1] Koh, C. P. (1991). Soluble and stable sources of tyrosine, cysteine and glutamine for total parenteral nutrition. US Patent 5,206,220. View Source
[2] Stegink, L. D., et al. (1985). Amino acid solutions for parenteral nutrition and methods of formulation and use. US Patent 4,491,589. View Source
L-Tyrosine Disodium: Key Industrial and Research Application Scenarios
High-Density Fed-Batch and Perfusion Mammalian Cell Culture
L-Tyrosine disodium is the preferred tyrosine source for concentrated nutrient feeds in high-density fed-batch and perfusion processes for CHO and other mammalian cell lines. Its aqueous solubility of 100 mg/mL [1] allows for the preparation of neutral pH feeds that deliver sufficient tyrosine to support sustained cell viability and high recombinant protein titers without the risk of precipitation that plagues free L-tyrosine [2]. This ensures consistent nutrient availability throughout extended culture durations, directly impacting volumetric productivity and batch-to-batch reproducibility.
Chemically Defined Cell Culture Media Formulation
In the formulation of chemically defined media for biopharmaceutical production, L-tyrosine disodium enables the inclusion of tyrosine at concentrations required for optimal cell growth and monoclonal antibody expression. Unlike standard L-tyrosine, which is insoluble and would settle out of solution, the disodium salt dissolves completely and remains stable, simplifying media preparation and reducing filtration steps [1]. This is particularly critical for large-scale biomanufacturing where media homogeneity is essential for process consistency.
Parenteral Nutrition Solutions for Pediatric and Depleted Adult Patients
L-Tyrosine disodium serves as a soluble source of tyrosine in specialized total parenteral nutrition (TPN) formulations designed to support anabolism and normalize plasma amino acid profiles. Patents in the field highlight the necessity of using soluble tyrosine derivatives to achieve post-prandial plasma tyrosine ranges in patients who cannot receive enteral nutrition [1]. The disodium salt's immediate release of free tyrosine upon dissolution makes it a valuable component in these life-sustaining nutritional regimens, particularly for pediatric patients with high anabolic demands [2].
Microbial Fermentation and Biocatalyst Stabilization
Beyond mammalian cell culture, L-tyrosine disodium finds application in microbial fermentation processes and enzyme production systems. Its high solubility ensures consistent tyrosine availability for microbial growth and recombinant protein expression in bacterial and yeast systems [1]. Additionally, the compound can serve as a stabilizing agent for biocatalysts in industrial biotechnology applications, leveraging its buffering capacity and ionic properties [2].
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